1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Description
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30BrN3OS/c1-23-7-11-25(12-8-23)20-37-21-33(29-5-3-4-6-31(29)37)40-22-34(39)38-32(27-13-9-24(2)10-14-27)19-30(36-38)26-15-17-28(35)18-16-26/h3-18,21,32H,19-20,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWOUPIAPCTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone represents a complex molecular structure that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features several notable functional groups:
- Dihydropyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
- Bromophenyl and methylphenyl substituents : These aromatic rings may enhance the lipophilicity and bioactivity of the compound.
- Indole and thioether functionalities : These groups are often linked to significant biological effects, including anticancer and neuroprotective activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential as antimicrobial agents .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
These results indicate that modifications in the molecular structure can significantly influence biological activity.
Anticancer Activity
The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation. For example, compounds similar to the one demonstrated IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative properties . The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds containing the pyrazole scaffold have been reported to exhibit anti-inflammatory effects. In particular, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process . The dual inhibition of COX pathways has been linked to reduced inflammatory responses.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction, altering cellular responses.
- Receptor Binding : It may also bind to receptors that modulate physiological responses, contributing to its therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally related compounds against multi-drug resistant strains. The findings suggested that modifications in substituents could enhance efficacy against specific pathogens .
- Anticancer Properties : In vitro studies demonstrated that certain derivatives inhibited cell cycle progression in cancer cells, leading to apoptosis. These results support further exploration of this compound as a potential anticancer agent .
- Inflammatory Response Modulation : Research on pyrazole derivatives indicated significant reductions in pro-inflammatory cytokines in animal models, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Cores: The target compound’s 3,4-dihydropyrazole core is distinct from pyrazoline (non-aromatic, partially saturated) and triazole (aromatic, fully unsaturated) analogs. This affects conjugation and stability.
- Substituent Effects : Replacement of 4-methylphenyl (target) with 4-fluorophenyl or 4-chlorophenyl alters electronic properties (e.g., halogen electronegativity impacts dipole moments).
- Functional Groups: Sulfanylethanone in the target compound and may enhance lipophilicity compared to sulfonamide-containing analogs , which are more polar due to hydrogen-bonding capabilities.
Physicochemical and Spectral Properties
- Melting Points: Sulfonamide derivatives (e.g., compound 16: 200–201°C ) exhibit higher melting points than non-sulfonamide analogs, likely due to intermolecular hydrogen bonding.
- IR Spectroscopy: C=O stretches in sulfonamide analogs appear at ~1650 cm⁻¹ , consistent with ketones in the target compound.
- Molecular Weight : The target compound’s molecular weight is expected to exceed 600 g/mol (based on analogs like compound 16, 620.36 g/mol ), suggesting lower solubility in aqueous media.
Research Findings and Implications
- Bioactivity Potential: Sulfonamide analogs (e.g., compound 16 ) are frequently explored for antimicrobial or anti-inflammatory activity, while triazole derivatives are studied for kinase inhibition. The target compound’s indole moiety may confer serotonin receptor affinity, though direct evidence is lacking.
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Br, Cl) on aryl rings enhance metabolic stability but reduce solubility. The dihydropyrazole core may offer conformational flexibility compared to rigid triazoles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
